![molecular formula C11H16N2O B12558919 Urea, [2-(1,1-dimethylethyl)phenyl]- CAS No. 142940-79-2](/img/structure/B12558919.png)
Urea, [2-(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, [2-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C11H16N2O. It is also known as N-tert-Butyl-N’-phenylurea. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties. Urea derivatives are extensively used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, [2-(1,1-dimethylethyl)phenyl]- can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for industrial applications .
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is less environmentally friendly and poses safety concerns .
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Urea, [2-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Urea, [2-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of urea, [2-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to urea, [2-(1,1-dimethylethyl)phenyl]- include other urea derivatives such as:
- N,N’-Di-tert-butylurea
- N-Phenylurea
- N,N’-Diphenylurea
Uniqueness
Urea, [2-(1,1-dimethylethyl)phenyl]- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
142940-79-2 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2-tert-butylphenyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7-9(8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14) |
InChI Key |
ABECWVYSAUDQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



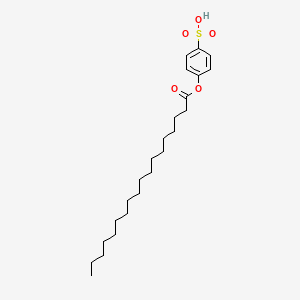
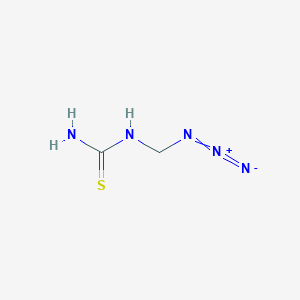
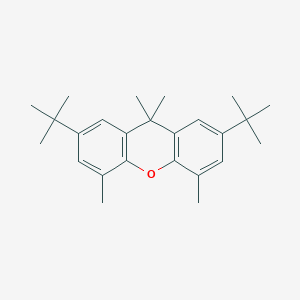
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
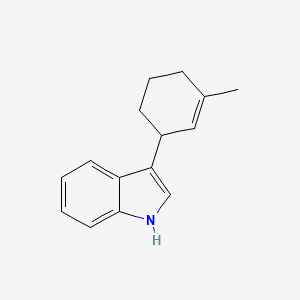
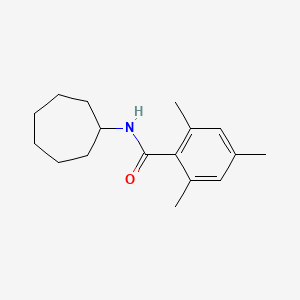
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
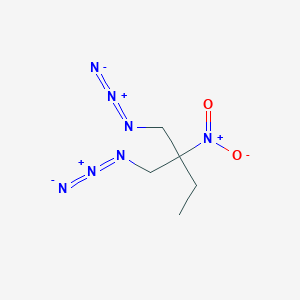
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
